molecular formula C18H15N3O3S B2460316 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034312-66-6

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2460316
CAS No.: 2034312-66-6
M. Wt: 353.4
InChI Key: SGRMRWJYJQOFBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. In one study, the target pyrazine analogs were confirmed by NMR and mass spectrometry . In another study, the structure of a similar compound was analyzed using X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction . The reaction involved the use of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide as a starting material .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were studied through DFT calculations .

Scientific Research Applications

Synthesis and Reactivity

Compounds with thiophene and pyrazine moieties are notable for their utility in the synthesis of heterocyclic compounds. Mohareb et al. (2004) demonstrated the synthesis of thiophenylhydrazonoacetates, which are precursors for various nitrogen-containing heterocycles, suggesting potential methodologies for synthesizing related compounds (Mohareb et al., 2004). Similarly, the green synthesis approaches for thiophenyl pyrazoles and isoxazoles highlight the environmental benefits of adopting 1,3-dipolar cycloaddition techniques, which may also be applicable in the synthesis of the target compound (Sowmya et al., 2018).

Biological Activities

Research into compounds containing thiophene and pyrazine groups has shown a range of biological activities. For instance, Hassan et al. (2014) explored the cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, revealing potential anticancer properties (Hassan et al., 2014). The study by Sowmya et al. (2018) on thiophenyl pyrazoles and isoxazoles also noted significant antimicrobial activity, suggesting the compound's relevance in developing new antimicrobial agents (Sowmya et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds has been investigated in the context of their biological activities. For example, pyrazine derivatives have been studied for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, the cytotoxicity of some compounds was evaluated on HEK-293 (human embryonic kidney) cells . The results indicated that the compounds were non-toxic to human cells .

Future Directions

The future directions for the research on similar compounds could involve further exploration of their biological activities and potential applications. For instance, the anti-tubercular activity of pyrazine derivatives could be further investigated . Additionally, the potential applications of these compounds in various fields such as pharmaceuticals and materials science could be explored.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-18(15-11-23-13-4-1-2-5-14(13)24-15)21-10-12-17(20-8-7-19-12)16-6-3-9-25-16/h1-9,15H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRMRWJYJQOFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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